molecular formula C8H13N3O B13297428 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13297428
M. Wt: 167.21 g/mol
InChI Key: AWNQLGWDPRUKFN-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure

Preparation Methods

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the ethan-1-ol group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethan-1-ol group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The imidazo[1,2-a]pyrimidine core can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol can be compared with other similar compounds, such as:

    2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.

    (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine: Another similar compound with variations in the core structure and functional groups. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C8H13N3O/c12-4-1-7-5-10-8-9-2-3-11(8)6-7/h2-3,7,12H,1,4-6H2,(H,9,10)

InChI Key

AWNQLGWDPRUKFN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C=CN=C2N1)CCO

Origin of Product

United States

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